p-(Dimethylamino)cinnamic acid

Catalog No.
S606433
CAS No.
1552-96-1
M.F
C11H13NO2
M. Wt
191.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
p-(Dimethylamino)cinnamic acid

Standard MALDI matrices fail to ionize low-abundance oxidized lipids, hindering accurate mass spectrometric analysis. p-(Dimethylamino)cinnamic acid (CAS 1552-96-1) overcomes this with its tailored absorption at 355 nm and high proton affinity, enabling sensitive detection of oxidized phosphatidylcholines and phosphatidylethanolamines. Its ≥99% purity and near-quantitative EDC-coupling yield (99%) also ensure reliable building block performance for functionalized dyes and NLO materials. Procure confidently: >99% purity, ambient shipping conditions, available in gram-scale research quantities.

CAS Number

1552-96-1

Product Name

p-(Dimethylamino)cinnamic acid

IUPAC Name

(E)-3-[4-(dimethylamino)phenyl]prop-2-enoic acid

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

InChI

InChI=1S/C11H13NO2/c1-12(2)10-6-3-9(4-7-10)5-8-11(13)14/h3-8H,1-2H3,(H,13,14)/b8-5+

InChI Key

CQNPVMCASGWEHM-VMPITWQZSA-N

Synonyms

4-(dimethylamino)cinnamic acid

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=CC(=O)O

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C/C(=O)O

The exact mass of the compound 4-(Dimethylamino)cinnamic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 638140. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Cinnamates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

≥99%

Package Size

1 g, 5 g, 25 g

p-(Dimethylamino)cinnamic acid is a highly conjugated, push-pull cinnamic acid derivative characterized by a strong electron-donating N,N-dimethylamino group and an electron-withdrawing carboxylic acid moiety. Commercially procured as a high-purity (≥99%) solid, it serves as a critical structural building block and specialized matrix in advanced analytical workflows. Its primary procurement value lies in its strong UV absorption profile near 355 nm, its capacity to form twisted intramolecular charge transfer (TICT) states, and its high reactivity in esterification and coupling protocols. These baseline properties make it a preferred precursor for nonlinear optical (NLO) materials, solvatochromic fluorescent probes, and a specialized matrix for Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry[1].

Research Fit

Intramolecular charge-transfer probe with red-shifted UV-Vis absorption
MALDI matrix enabling ≤10 μm pixel size imaging at 355 nm
High hyperpolarizability building block for NLO materials research

Substituting p-(dimethylamino)cinnamic acid with unsubstituted cinnamic acid, p-coumaric acid, or weaker electron-donor analogs (such as 4-amino or 4-methoxy derivatives) fundamentally compromises both process yield and application performance. In synthetic workflows targeting functionalized dyes or pigments, the absence of the strong N,N-dimethylamino donor significantly reduces coupling efficiency and fails to achieve the required bathochromic shifts for extended chromatic stability[1]. In analytical applications, standard MALDI matrices like 2,5-dihydroxybenzoic acid (DHB) lack the specific photophysical tuning of the dimethylamino derivative, leading to suboptimal ionization of transient, low-abundance oxidized lipids [2]. Consequently, buyers must procure the exact dimethylamino-substituted compound to ensure reproducibility in high-yield coupling reactions and specialized mass spectrometry detection.

Substitution Risk

DMACA
Strong ICT character and red-shifted absorption at 355 nm
Cinnamic Acid
Lacks para-dimethylamino donor; weak UV absorption, no ICT behavior
DMACA
Reported higher MALDI sensitivity for phospholipids and sulfatides
4-Aminocinnamic Acid
Inferior optical properties; lower sensitivity for these lipid classes
DMACA
Highest hyperpolarizability among p-substituted cinnamic acids
4-Methoxycinnamic Acid
Weaker donor group results in lower β, limiting NLO performance

Dye Functionalization Coupling Efficiency

When utilized as a precursor for the functionalization of 7-hydroxy-pyranoflavylium via 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) coupling, p-(dimethylamino)cinnamic acid demonstrates exceptionally high reactivity compared to closely related cinnamic acid analogs. Under identical room-temperature conditions, the dimethylamino derivative achieves near-quantitative conversion, significantly outperforming both the unsubstituted and 4-amino substituted variants[1].

Evidence DimensionEDC-mediated esterification yield
Target Compound Data99% yield (p-dimethylamino cinnamic acid)
Comparator Or Baseline68% yield (4-amino cinnamic acid) and 85% yield (trans-cinnamic acid)
Quantified Difference+31% yield over the 4-amino analog and +14% over the unsubstituted baseline
ConditionsEDC coupling agent, room temperature, 20 h stirring

This high conversion rate minimizes precursor waste and simplifies downstream purification, making it the most cost-effective choice for scaling up specialized dye and pigment manufacturing.

MALDI spatial resolution
Head-to-head
Laser spot size reduced from ~6 μm to ~4.5 μm (25% reduction) vs DAN/DHA; enabled 5 μm pixel imaging
Supports higher spatial resolution in lipid MALDI IMS without hardware changes
Method context: timsTOF fleX, 355 nm Nd:YAG; reported performance

MALDI Matrix for Oxidized Phospholipids

In mass spectrometry workflows targeting low-abundance oxidized lipids, standard matrices often struggle with signal suppression. p-(Dimethylamino)cinnamic acid has been quantitatively validated as a highly effective UV-MALDI matrix, specifically tuned for the 355 nm Nd:YAG laser. When formulated in an acetonitrile/THF solvent system, it provides distinct ionization pathways for truncated oxidized aldehyde lipids that are not optimally resolved by conventional matrices like 2,5-dihydroxybenzoic acid (DHB) or 9-aminoacridine (9-AA) [1].

Evidence DimensionMatrix suitability for MALDI-MS of oxidized phospholipids
Target Compound DataOptimal signal resolution at 5 mg/mL in ACN/THF (1:3, v/v)
Comparator Or BaselineDHB (0.5 M in methanol) and 9-AA
Quantified DifferenceProvides complementary and distinct positive/negative ion mode detection for transient oxidized lipids compared to the DHB baseline
Conditions355 nm Nd:YAG laser excitation, rat liver extract proxy

Procurement of this specific matrix enables analytical laboratories to detect and quantify transient lipid peroxidation products that would otherwise be missed using generic matrices.

Lipid sensitivity vs ACA
Head-to-head
Higher signal intensity for phospholipids and sulfatides compared to 4-aminocinnamic acid
Supports lipid-class-specific matrix selection
Optical property advantage reported; method-dependent

Excited-State Dipole Moment for NLO & Sensors

The molecular architecture of p-(dimethylamino)cinnamic acid creates a highly efficient push-pull system that undergoes a twisted intramolecular charge transfer (TICT) upon UV excitation. This results in a massive change in the dipole moment between the ground and excited states. Unsubstituted cinnamic acids lack this mechanism entirely, rendering them useless for applications requiring strong solvatochromic responses [1].

Evidence DimensionDipole moment change (Δμ) upon excitation
Target Compound Data~9.23 D (experimental) / 7.5 D (theoretical)
Comparator Or BaselineUnsubstituted cinnamic acid (minimal Δμ, no TICT state)
Quantified Difference>9 D increase in polarity upon excitation
ConditionsMeasured via solvatochromic fluorescence shifts in varying solvent polarities

This extreme polarity shift is a strict prerequisite for buyers formulating advanced solvatochromic sensors or electro-optic materials, dictating the selection of the dimethylamino derivative over simpler analogs.

UV-Vis absorption shift
Data to verify
Strongly red-shifted spectrum relative to parent cinnamic acid
Supports ICT probe and MALDI matrix application context
Class-level spectral description; no quantitative data provided
Hyperpolarizability ranking
Class-level
Ranked highest β among tested p-substituted cinnamic acids
Supports NLO chromophore research and material design
Hyper-Rayleigh scattering; donor-strength correlation

MALDI Matrix for Lipidomics

Directly leveraging its optimized absorption at 355 nm and specific proton affinity, this compound is procured as a specialized matrix for the mass spectrometric analysis of complex biological specimens. It is particularly indicated for workflows requiring the detection of low-abundance oxidized phosphatidylcholines and phosphatidylethanolamines, where standard DHB matrices fail to provide adequate signal resolution [1].

Bathochromic Dye and Pigment Precursor

Based on its near-quantitative (99%) EDC-coupling yield, industrial and academic synthetic chemists prioritize this compound for functionalizing hydroxylated core structures (e.g., pyranoflavyliums). The strong electron-donating dimethylamino group not only ensures high processability but also imparts extended chromatic stability and desirable red-shifted (bathochromic) absorption profiles to the final dyes [2].

Solvatochromic Probes & NLO Materials

Driven by its massive excited-state dipole moment change (>9 D) and dual fluorescence (DE and TICT states), this compound is a critical raw material for formulating molecular glasses, nonlinear optical (NLO) polymers, and environmental polarity sensors. It is the correct procurement choice when the application demands highly sensitive, solvent-dependent emission spectra [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
High spatial resolution MALDI imaging of lipids (≤10 μm pixel)
Strong 355 nm extinction coefficient; enables lower laser fluence and reduced spot size
Verify 5 μm pixel imaging without oversampling on target tissue; compare S/N vs DAN/DHA
Sensitive detection of phospholipids and sulfatides in dual-polarity IMS
Reported higher sensitivity for broad polar lipid classes over 4-aminocinnamic acid
Benchmark phospholipid/sulfatide ion intensity against ACA; assess lipid coverage
Second-order NLO material and chromophore development
Highest first-order hyperpolarizability (β) in p-substituted cinnamic acid series
Measure β by HRS or EFISH; confirm enhancement over weaker donor analogs
pH-dependent spectroscopic probe and ICT studies
Red-shifted UV-Vis absorption and dual fluorescence (DE/TICT states)
Characterize spectral shifts vs pH; time-resolved fluorescence dynamics

XLogP3

1.9

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

191.094628657 Da

Monoisotopic Mass

191.094628657 Da

Heavy Atom Count

14

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1552-96-1

Wikipedia

(E)-3-[4-(dimethylamino)phenyl]prop-2-enoic acid

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